
N-(3,5-dimethylphenyl)phenazine-1-carboxamide
Overview
Description
N-(3,5-dimethylphenyl)phenazine-1-carboxamide is a compound belonging to the phenazine class of nitrogen-containing heterocyclic compounds Phenazines are known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties
Mechanism of Action
Target of Action
N-(3,5-dimethylphenyl)phenazine-1-carboxamide (PCN) is a phenazine derivative that exhibits strong antagonistic activity against fungal phytopathogens . The primary targets of PCN are the pathogens themselves, particularly those that affect plants .
Mode of Action
PCN interacts with its targets by disrupting their normal cellular functions. It has been found to induce apoptosis in certain cancer cell lines, suggesting that it may interact with cellular components involved in cell survival and death . The exact mode of action of PCN is still under investigation, but it is known to involve the inhibition of anti-apoptotic Bcl-2 family proteins .
Biochemical Pathways
The biosynthesis of PCN involves several biochemical pathways. In Pseudomonas chlororaphis HT66, a bacterium that produces PCN, the expression of genes phzI, phzR, and phzE was found to be markedly increased, suggesting their involvement in PCN biosynthesis . These genes are likely part of the phenazine biosynthesis pathway, which is responsible for the production of various phenazine derivatives .
Pharmacokinetics
chlororaphis HT66 . This suggests that genetic factors can influence the bioavailability of PCN.
Result of Action
The action of PCN results in the inhibition of fungal phytopathogens, making it a potential biocontrol agent . In addition, PCN has been found to selectively induce apoptosis in lung and breast cancer cell lines, suggesting potential anticancer activity .
Biochemical Analysis
Biochemical Properties
N-(3,5-dimethylphenyl)phenazine-1-carboxamide plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. One notable enzyme it interacts with is the novel amidase PcnH, which initiates the degradation of phenazine-1-carboxamide by hydrolyzing its amide bond to produce phenazine-1-carboxylic acid . This interaction is essential for the compound’s metabolic processing and subsequent biochemical pathways. Additionally, the compound interacts with PCA 1,2-dioxygenase and 1,2-dihydroxyphenazine dioxygenase, which are responsible for further degradation steps .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to have antagonistic activity against fungal phytopathogens, thereby affecting the growth and viability of these cells . This impact on cell signaling and gene expression highlights its potential as a biocontrol agent in agricultural settings.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition or activation. The compound’s interaction with the amidase PcnH is a key aspect of its mechanism of action, as PcnH catalyzes the hydrolysis of the amide bond, leading to the formation of phenazine-1-carboxylic acid . This enzymatic activity is crucial for the compound’s degradation and subsequent biochemical effects. Additionally, the compound’s influence on gene expression and enzyme activity further elucidates its molecular mechanism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound undergoes degradation through enzymatic processes, with the amidase PcnH playing a pivotal role in this process
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antagonistic activity against fungal pathogens . At higher doses, toxic or adverse effects may be observed. Understanding the dosage-dependent effects of the compound is essential for its safe and effective use in various applications.
Metabolic Pathways
This compound is involved in specific metabolic pathways, including its interaction with enzymes and cofactors. The compound is metabolized through the action of the amidase PcnH, which hydrolyzes the amide bond to produce phenazine-1-carboxylic acid . This metabolic pathway is crucial for the compound’s degradation and subsequent biochemical effects. Additionally, the compound’s influence on metabolic flux and metabolite levels further elucidates its role in biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenazine derivatives, including N-(3,5-dimethylphenyl)phenazine-1-carboxamide, can be achieved through several methods. Common synthetic routes include:
Wohl–Aue Method: This involves the condensation of 1,2-diaminobenzenes with 2-carbon units.
Beirut Method: This method utilizes oxidative cyclization of 1,2-diaminobenzenes or diphenylamines.
Reductive Cyclization: This involves the reduction of diphenylamines.
Pd-catalyzed N-arylation: This method uses palladium catalysts to facilitate the N-arylation process.
Industrial Production Methods
Industrial production of phenazine derivatives often employs bacterial biosynthesis using strains like Pseudomonas chlororaphis. These bacteria can produce phenazine-1-carboxamide in significant quantities under controlled conditions, making the process environmentally friendly and efficient .
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)phenazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenazine-1-carboxylic acid, while reduction could produce phenazine-1-carboxamide derivatives with different functional groups.
Scientific Research Applications
Chemical and Synthetic Applications
Building Block for Complex Molecules
PCN serves as a crucial building block in organic synthesis, particularly in the development of more complex phenazine derivatives. Its stable structure allows chemists to modify it for various applications, including the synthesis of dyes and pigments.
Synthetic Routes
Several synthetic methods are employed to produce PCN:
- Wohl–Aue Method : Involves the condensation of 1,2-diaminobenzenes with 2-carbon units.
- Beirut Method : Utilizes oxidative cyclization of 1,2-diaminobenzenes or diphenylamines.
- Pd-catalyzed N-arylation : Employs palladium catalysts for the N-arylation process.
These methods enable the efficient production of PCN and its derivatives in laboratory settings.
Biological Applications
Antimicrobial Properties
PCN exhibits significant antimicrobial activity against various fungal phytopathogens, making it a candidate for biocontrol in agriculture. It has been shown to inhibit growth in pathogens such as Rhizoctonia solani and Fusarium graminearum, which are responsible for severe crop diseases .
Antitumor Activity
Research indicates that PCN has potential antitumor properties. Studies have demonstrated its ability to induce apoptosis in cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and SW480 (colon cancer) at concentrations ranging from 32 to 40 µM . This suggests that PCN could be developed into a therapeutic agent for cancer treatment.
Industrial Applications
Dyes and Pigments
Due to its stable chemical structure, PCN is also utilized in the development of dyes and pigments. Its unique chromophore allows for vibrant colors that can be applied in various industries, including textiles and coatings.
Case Studies
Comparison with Similar Compounds
Similar Compounds
- Phenazine-1-carboxylic acid
- Phenazine-1-carboxamide
- Pyocyanin
Uniqueness
N-(3,5-dimethylphenyl)phenazine-1-carboxamide stands out due to its specific substitution pattern, which enhances its biological activity and stability. Its unique structure allows for targeted interactions with cellular components, making it a valuable compound for scientific research and industrial applications .
Biological Activity
N-(3,5-dimethylphenyl)phenazine-1-carboxamide (PCN) is a phenazine derivative that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Overview of Biological Activity
PCN exhibits significant antimicrobial and cytotoxic properties. It has been found effective against various fungal pathogens and cancer cell lines, making it a candidate for both agricultural and medical applications.
Antifungal Activity
PCN demonstrates strong antagonistic effects against several fungal phytopathogens, including:
- Fusarium oxysporum
- Rhizoctonia solani
- Fusarium graminearum
These fungi are responsible for major plant diseases, and PCN's ability to inhibit their growth positions it as a potential biocontrol agent in agriculture .
Anticancer Activity
In cancer research, PCN has shown promising results against various leukemia cell lines, with EC50 values indicating high potency. For example, it exhibits cytotoxicity with values significantly lower than those observed in normal cells, suggesting selective targeting of cancerous cells. Specifically:
- Acute Myeloid Leukemia (AML) : EC50 values are up to 40 times lower compared to normal cells.
- Other cancer types affected include A549 (lung cancer) and HeLa (cervical cancer) cells .
The biological activity of PCN is attributed to several mechanisms:
1. Interaction with Cellular Targets
PCN interacts with cellular components, disrupting normal cellular functions. It induces apoptosis in cancer cell lines by modulating signaling pathways involved in cell survival and death .
2. Enzyme Inhibition
PCN is known to inhibit enzymes critical for fungal growth and metabolism. For instance, it interacts with the amidase PcnH, which hydrolyzes the amide bond in PCN, leading to the production of phenazine-1-carboxylic acid. This reaction is crucial for its antifungal activity .
3. Induction of Reactive Oxygen Species (ROS)
The compound's ability to generate ROS contributes to its cytotoxic effects on cancer cells. Increased ROS levels can lead to oxidative stress, resulting in cell death through apoptosis .
Research Findings and Case Studies
Several studies have explored the biological activity of PCN:
Pharmacokinetics
PCN's pharmacokinetics involve its metabolism by specific bacterial strains such as Pseudomonas chlororaphis, which produce the compound naturally. The stability and degradation pathways are crucial for its long-term efficacy in both agricultural and medical contexts .
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)phenazine-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c1-13-10-14(2)12-15(11-13)22-21(25)16-6-5-9-19-20(16)24-18-8-4-3-7-17(18)23-19/h3-12H,1-2H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUXJUFWNVFGLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC=CC3=NC4=CC=CC=C4N=C32)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.